molecular formula C3H10ClN B7854116 Isopropylammonium chloride

Isopropylammonium chloride

Cat. No.: B7854116
M. Wt: 95.57 g/mol
InChI Key: ISYORFGKSZLPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylammonium chloride, also known as 2-aminopropane hydrochloride, is an organic compound with the molecular formula C3H10ClN. It is a white to almost white crystalline powder that is highly soluble in water. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylammonium chloride can be synthesized through the reaction of isopropylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

    Reaction: Isopropylamine is reacted with hydrochloric acid in a stoichiometric ratio. [ \text{C3H9N} + \text{HCl} \rightarrow \text{C3H10ClN} ]

    Conditions: The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue from an appropriate solvent.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of isopropylamine and hydrochloric acid, followed by crystallization and purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Acid-Base Reactions: As a salt of a weak base and a strong acid, it can react with bases to form isopropylamine and the corresponding salt.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions to liberate isopropylamine.

Major Products:

Scientific Research Applications

Isopropylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylammonium chloride involves its ability to act as a source of isopropylammonium ions. These ions can interact with various molecular targets and pathways:

Comparison with Similar Compounds

Isopropylammonium chloride can be compared with other similar compounds such as methylammonium chloride and ethylammonium chloride:

    Methylammonium Chloride: This compound is commonly used in perovskite solar cells but has a higher tendency to degrade under environmental conditions compared to this compound.

    Ethylammonium Chloride: Similar to this compound, it is used in various chemical syntheses but has different solubility and reactivity profiles.

Uniqueness: this compound is unique due to its ability to stabilize the α-phase of formamidinium lead triiodide in perovskite solar cells, leading to higher efficiency and stability compared to other ammonium chlorides .

Properties

IUPAC Name

propan-2-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-31-0 (Parent)
Record name 2-Propanamine, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

95.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-56-2
Record name 2-Propanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylammonium chloride
Reactant of Route 2
Isopropylammonium chloride
Reactant of Route 3
Isopropylammonium chloride
Reactant of Route 4
Isopropylammonium chloride
Reactant of Route 5
Isopropylammonium chloride
Reactant of Route 6
Isopropylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.